N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H29N5O3S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
It’s likely that it inhibits cdk2, thereby affecting the cell cycle and potentially slowing down cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to a halt in cell division and proliferation, affecting various downstream pathways related to cell growth and development .
Result of Action
The inhibition of CDK2 by this compound could lead to a decrease in cell proliferation. This could potentially be beneficial in conditions where cell growth is uncontrolled, such as in certain types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown a broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have been found to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pathways .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
Similar compounds have shown significant inhibitory activity against certain targets at dosages less than 1 μM .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been found to increase their activity by extending the length of the molecules .
Subcellular Localization
Similar compounds have been found to target specific proteins such as cyclin-A2 and cyclin-dependent kinase 2 .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-27(25,26)23-10-4-14(5-11-23)18(24)19-15-6-8-22(9-7-15)17-12-16(20-21-17)13-2-3-13/h12-15H,2-11H2,1H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXUSGALOIXRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.